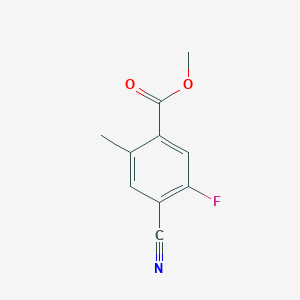

Methyl 4-cyano-5-fluoro-2-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyano-5-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-6-3-7(5-12)9(11)4-8(6)10(13)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRYTXCWHNTTOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Cyano 5 Fluoro 2 Methylbenzoate and Analogous Precursors

Strategic Approaches to Aromatic Ring Functionalization

The assembly of the target molecule hinges on the effective functionalization of the aromatic ring. This involves a series of reactions that introduce the required substituents in a controlled manner. The order of these introductions is critical to manage the directing effects of the existing groups and to achieve the desired substitution pattern.

The cyano group is a versatile functional group in organic synthesis and its introduction onto an aromatic ring can be achieved through several methods.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a cyano group by displacing a leaving group, typically a halogen, on an aromatic ring. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org For the synthesis of precursors to Methyl 4-cyano-5-fluoro-2-methylbenzoate, a halogenated benzoic acid ester can serve as the starting material.

The SNAr mechanism involves the attack of a nucleophile, in this case, a cyanide ion, on the carbon atom bearing the leaving group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as a nitro or cyano group, helps to stabilize this intermediate, thereby facilitating the reaction. wikipedia.org The reaction rate is also influenced by the nature of the leaving group, with fluorine being a better leaving group than other halogens in many SNAr reactions due to its high electronegativity. wikipedia.org

A plausible synthetic route could involve the reaction of a dihalogenated methyl benzoate (B1203000) derivative with a cyanide source. For example, a precursor like methyl 4,5-difluoro-2-methylbenzoate could potentially undergo selective nucleophilic substitution of one of the fluorine atoms by a cyanide ion. The electron-withdrawing nature of the ester and the remaining fluorine atom would activate the ring towards nucleophilic attack. acs.org

An alternative strategy for introducing a cyano group is through the dehydration of a primary amide. nih.govrsc.org This method is advantageous as it can be performed under relatively mild conditions and tolerates a variety of functional groups. organic-chemistry.orgorganic-chemistry.org The synthesis would first involve the preparation of the corresponding primary amide, methyl 4-carboxamido-5-fluoro-2-methylbenzoate. This amide can then be dehydrated using a range of reagents to yield the desired nitrile.

A variety of dehydrating agents have been developed for this transformation, ranging from classical reagents like phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) to more modern and milder systems. nih.gov Recent advancements have introduced reagents such as propylphosphonic anhydride (B1165640) (T3P), oxalyl chloride with a catalytic amount of dimethyl sulfoxide, and silanes in the presence of fluoride (B91410) catalysts. organic-chemistry.org Another efficient dehydrating agent is XtalFluor-E, which allows the reaction to proceed rapidly at room temperature. organic-chemistry.orgorganic-chemistry.org

The general mechanism for amide dehydration involves the activation of the amide oxygen by the dehydrating agent, followed by elimination of water to form the nitrile. The choice of reagent and reaction conditions can be optimized to achieve high yields and avoid side reactions. nih.gov

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. nih.gov In the context of synthesizing cyanobenzoates, direct C-H cyanation would involve the conversion of a C-H bond on the aromatic ring directly into a C-CN bond.

While direct C-H cyanation of arenes can be challenging, significant progress has been made using transition metal catalysis. researchgate.net These methods often employ a directing group to achieve regioselectivity. For instance, a nitrile-based template has been developed for meta-selective C-H bond functionalization. nih.govacs.org This strategy could potentially be adapted for the synthesis of this compound by using a suitable directing group to guide the cyanation to the desired position on a precursor molecule.

Copper-catalyzed C-H cyanation has also been reported for certain heterocycles, using a copper cyanide catalyst and an oxidant. nih.gov While this has not been explicitly demonstrated for polysubstituted benzoates, the ongoing development in this field may soon provide viable routes.

The choice of cyanating agent is crucial for the success of cyanation reactions. Several reagents are commonly employed, each with its own advantages and specific applications.

Copper(I) Cyanide (CuCN) is a classic reagent used in the Rosenmund-von Braun reaction for the cyanation of aryl halides. organic-chemistry.org This reaction typically requires high temperatures and polar solvents. organic-chemistry.org While effective, the stoichiometric use of copper cyanide can lead to difficulties in product purification. organic-chemistry.org Catalytic versions have been developed to mitigate these issues. nih.gov

Zinc Cyanide (Zn(CN)₂) is often used in palladium-catalyzed cyanation of aryl halides. This method, known as the Negishi coupling, is a versatile and widely used transformation. researchgate.net

Potassium Ferrocyanide (K₄[Fe(CN)₆]) has gained attention as a less toxic and inexpensive cyanide source for palladium- and nickel-catalyzed cyanation of aryl halides. rsc.orgacs.orgresearchgate.net Biphasic aqueous conditions can be employed to overcome the insolubility of this reagent in organic solvents. acs.org All six cyanide ions from the ferrocyanide complex can potentially be transferred, making it an efficient cyanating agent. rsc.org

Trimethylsilyl Cyanide (TMSCN) is another valuable cyanating reagent used in palladium-catalyzed cyanations. researchgate.netacs.org It is known to be effective under mild conditions. researchgate.net Slow addition of TMSCN is sometimes necessary to prevent catalyst deactivation. researchgate.net

The following table summarizes these common cyanating reagents and their typical applications:

| Cyanating Reagent | Common Name/Reaction | Typical Substrate | Catalyst | Key Features |

| Copper(I) Cyanide | Rosenmund-von Braun | Aryl Halides | - (stoichiometric) or Cu (catalytic) | High temperatures often required. organic-chemistry.org |

| Zinc Cyanide | Negishi Coupling | Aryl Halides | Palladium | Versatile and widely used. |

| Potassium Ferrocyanide | - | Aryl Halides | Palladium or Nickel | Low toxicity, inexpensive. rsc.orgacs.orgresearchgate.net |

| Trimethylsilyl Cyanide | - | Aryl Halides | Palladium | Mild reaction conditions. researchgate.netacs.org |

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts on a molecule. There are several methods for aromatic fluorination, which can be broadly categorized as electrophilic, nucleophilic, and transition metal-catalyzed fluorination.

Electrophilic Fluorination involves the use of an electrophilic fluorinating agent to introduce a fluorine atom into an electron-rich aromatic ring. Common reagents for this purpose include Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). The regioselectivity of electrophilic fluorination is governed by the electronic properties of the substituents already present on the ring.

Nucleophilic Fluorination involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). This is essentially an SNAr reaction, similar to the cyanation described earlier. The presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack.

The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgbyjus.com The amine is first converted to a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgbyjus.com While this method is widely applicable, it can require high temperatures, which may be a limitation for sensitive substrates. cas.cnjove.com Modifications to this reaction, such as using alternative counterions or performing the reaction in ionic liquids, have been developed to improve yields and reaction conditions. wikipedia.orgresearchgate.net

The following table provides an overview of these fluorination methods:

| Fluorination Method | Reagent Type | Typical Substrate | Key Features |

| Electrophilic Fluorination | Electrophilic (e.g., Selectfluor) | Electron-rich aromatics | Direct fluorination of C-H bonds. |

| Nucleophilic Fluorination | Nucleophilic (e.g., KF, CsF) | Electron-deficient aromatics with a leaving group | SNAr mechanism. |

| Balz-Schiemann Reaction | Diazonium salt decomposition | Primary aromatic amines | Forms a diazonium tetrafluoroborate intermediate. wikipedia.orgbyjus.com |

Strategies for the Methyl Group Installation and Functionalization on the Benzoate Ring

The introduction of a methyl group onto a benzoic acid or benzoate ring, particularly at a specific position, requires careful selection of synthetic methods. For a target like this compound, the methyl group is positioned ortho to the carboxylate/ester function. This substitution pattern can be achieved through several strategic approaches.

Directed ortho-Metalation (DoM): One of the most powerful strategies for regioselective functionalization ortho to a directing group is Directed ortho-Metalation. The carboxylic acid group itself can act as a directing metalation group (DMG). Treatment of a benzoic acid precursor with a strong lithium amide base, such as s-butyllithium in the presence of TMEDA (tetramethylethylenediamine) at low temperatures, can generate an ortho-lithiated species. researchgate.netsemanticscholar.orgrsc.org This lithiated intermediate can then be quenched with an electrophilic methyl source, like methyl iodide, to install the methyl group at the desired C2 position. researchgate.netresearchgate.net The efficiency and regioselectivity of this process depend on the other substituents present on the ring. researchgate.netrsc.org For instance, in halogen-substituted benzoic acids, the directing effect of the carboxylate can work in concert with the halogen's properties to achieve high selectivity. researchgate.netsemanticscholar.org

Transition Metal-Catalyzed C-H Activation: In recent years, transition metal-catalyzed C-H activation has emerged as a step-economical alternative. The carboxylate group can serve as a weakly coordinating directing group to guide a transition metal catalyst to the ortho C-H bond. Palladium-catalyzed reactions, for example, have been developed for the ortho-methylation of benzoic acids using methylating reagents like di-tert-butyl peroxide. nih.govresearchgate.net Similarly, iridium-catalyzed methods have been shown to be effective for the ortho-C-H methylation of a wide array of benzoic acids, demonstrating high functional group tolerance and complete regioselectivity. bohrium.comnih.gov These methods are particularly valuable for late-stage functionalization. bohrium.com

| Strategy | Catalyst/Reagent | Methyl Source | Key Features |

| Directed ortho-Metalation | s-BuLi / TMEDA | Methyl Iodide (CH₃I) | High regioselectivity for ortho position; requires cryogenic temperatures. researchgate.netrsc.org |

| Palladium-Catalyzed C-H Activation | Palladium catalyst | Di-tert-butyl peroxide | Ligand-free conditions possible; offers a facile route to ortho-methyl benzoic acids. nih.govresearchgate.net |

| Iridium-Catalyzed C-H Activation | [Cp*IrCl₂]₂ | MeBF₃K | Tolerant to air and moisture; suitable for late-stage functionalization. bohrium.comnih.gov |

Functionalization of a Pre-existing Methyl Group: An alternative to direct installation is the functionalization of a methyl group already present on the aromatic ring. For example, a methyl group can undergo radical halogenation to form a benzyl (B1604629) bromide, which is a versatile intermediate for further modifications.

It is important to note that classical Friedel-Crafts alkylation is generally not suitable for benzoic acid and its derivatives. wikipedia.org The carboxylic acid group is strongly deactivating, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution. quora.comcurlyarrows.com Furthermore, the Lewis acid catalyst can complex with the carboxyl group, further deactivating the ring. stackexchange.com

Formation and Manipulation of the Methyl Ester Moiety

The methyl ester is a critical functional group in the target compound. Its formation is typically achieved through esterification of the corresponding carboxylic acid precursor, 4-cyano-5-fluoro-2-methylbenzoic acid.

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is typically reversible and often requires a catalyst. researchgate.net

Fischer Esterification: The most common method is the Fischer esterification, which involves reacting the benzoic acid precursor with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. semanticscholar.org The use of excess methanol helps to shift the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle. researchgate.net

Solid Acid Catalysis: To overcome issues associated with corrosive and non-recoverable liquid acid catalysts, solid acid catalysts have been developed. For instance, a zirconium-titanium (Zr/Ti) mixed oxide has been shown to be an effective and reusable catalyst for the esterification of various benzoic acids with methanol. semanticscholar.org This approach offers a more environmentally benign process.

Activation-Based Methods: Esterification can also be achieved under milder conditions by first activating the carboxylic acid. For example, reacting the carboxylic acid with acetyl chloride in methanol can produce the methyl ester. quora.com Dicyclohexylcarbodiimide (DCC) is another common reagent used to activate carboxylic acids for reaction with alcohols.

A comparative overview of common esterification methods is presented below.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive, widely used. semanticscholar.org | Corrosive acid, generates waste. semanticscholar.org |

| Solid Acid Catalysis | Methanol, Zr/Ti catalyst | Varies | Reusable catalyst, environmentally friendlier. semanticscholar.org | Catalyst preparation may be complex. |

| Acetyl Chloride Method | Methanol, Acetyl Chloride | 0°C to room temp | Mild conditions, high yield. quora.com | Stoichiometric use of activating agent. |

Transesterification is a process that converts one ester into another by reacting it with an alcohol. researchgate.net This reaction can be catalyzed by either an acid or a base. For instance, this compound could theoretically be synthesized from a different ester (e.g., an ethyl ester) of the same acid by reacting it with a large excess of methanol in the presence of an acid catalyst. researchgate.netcurlyarrows.com

Conversely, the methyl ester can be converted to other esters. The reaction is an equilibrium process, so driving it to completion often requires using the alcohol reactant as the solvent or removing the alcohol byproduct (in this case, methanol) by distillation. researchgate.netcurlyarrows.com Catalysts for transesterification include not only strong acids but also bases like sodium methoxide, as well as various metal compounds, such as those based on zinc or tin. researchgate.net

Comparative Analysis of Linear vs. Convergent Synthetic Route Designs

Linear Synthesis: A linear synthesis involves a step-by-step sequence of reactions where functional groups are added or modified one at a time on a single starting material. rsc.org For the target molecule, a hypothetical linear route might start with a simple, commercially available toluene (B28343) or benzoic acid derivative. Subsequent steps would introduce the fluorine, cyano, and other functional groups in a sequential manner.

Advantages: Conceptually straightforward to plan.

Convergent Synthesis: A convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined (converged) in the final stages of the synthesis. acs.org For this compound, a convergent approach might involve synthesizing a di-substituted aromatic fragment (e.g., a fluorinated methylaniline derivative) and another fragment containing the cyano group, and then coupling them together before final modifications.

Disadvantages: Requires more complex initial planning to identify suitable fragments and reliable coupling reactions.

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | A → B → C → D → Target | A → B; C → D; B + D → Target |

| Overall Yield | Tends to be lower, especially for long sequences. rsc.org | Generally higher due to shorter main chain. rsc.org |

| Efficiency | Less efficient as the number of steps increases. acs.org | More efficient for complex molecules. acs.org |

| Planning | Simpler, sequential logic. | More complex retrosynthetic analysis required. |

| Flexibility | Less flexible; an early mistake impacts the entire sequence. acs.org | More flexible; fragments can be optimized independently. acs.org |

Chemical Reactivity and Transformation Pathways of Methyl 4 Cyano 5 Fluoro 2 Methylbenzoate

Reactivity Profiles of the Cyano Group

The cyano group on the aromatic ring is a versatile functional moiety that can undergo a variety of transformations, including reduction, hydrolysis, and cycloaddition reactions.

The nitrile functionality of Methyl 4-cyano-5-fluoro-2-methylbenzoate can be reduced to a primary amine, yielding methyl 4-(aminomethyl)-5-fluoro-2-methylbenzoate. This transformation is a cornerstone of synthetic chemistry for introducing a flexible aminomethyl side chain. A range of reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly employed methods include catalytic hydrogenation and the use of metal hydrides. libretexts.org Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, platinum dioxide, or palladium on carbon. libretexts.org Alternatively, stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.org The reaction proceeds via nucleophilic addition of hydride to the electrophilic carbon of the nitrile. libretexts.org

| Reaction | Reagent/Catalyst | Product |

| Reduction of Cyano Group | 1. LiAlH₄ 2. H₂O | Methyl 4-(aminomethyl)-5-fluoro-2-methylbenzoate |

| Catalytic Hydrogenation | H₂, Raney Ni | Methyl 4-(aminomethyl)-5-fluoro-2-methylbenzoate |

This table presents plausible reaction pathways for this compound based on general chemical principles.

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This process typically occurs in two stages, first forming an amide intermediate (methyl 4-carbamoyl-5-fluoro-2-methylbenzoate), which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.org

In acidic hydrolysis, the nitrile is heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating attack by water.

Under basic conditions, the nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, directly attacking the nitrile carbon. libretexts.org The initial product is the sodium salt of the carboxylic acid, which upon acidification yields 4-carboxy-5-fluoro-2-methylbenzoic acid methyl ester.

| Reaction Condition | Intermediate Product | Final Product |

| Acidic Hydrolysis (e.g., H₂SO₄, H₂O, heat) | Methyl 4-carbamoyl-5-fluoro-2-methylbenzoate | 4-(methoxycarbonyl)-2-fluoro-5-methylbenzoic acid |

| Basic Hydrolysis (e.g., 1. NaOH, H₂O, heat; 2. H₃O⁺) | Methyl 4-carbamoyl-5-fluoro-2-methylbenzoate | 4-(methoxycarbonyl)-2-fluoro-5-methylbenzoic acid |

This table outlines the expected products from the hydrolysis of the cyano group on this compound.

The carbon-nitrogen triple bond of the cyano group can participate in pericyclic reactions, most notably [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. mdpi.com A common application of this reactivity is the reaction of a nitrile with a nitrile oxide to form a 1,2,4-oxadiazole (B8745197) ring system. rsc.org In the context of this compound, the nitrile group can act as the dipolarophile.

For instance, reaction with a nitrile oxide, such as benzonitrile (B105546) oxide, would lead to the formation of a substituted 1,2,4-oxadiazole. These reactions are valuable for the construction of five-membered heterocyclic rings. acs.orgnih.gov The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile and the nitrile oxide. acs.org While conventional methods often involve electron-deficient nitriles, inverse electron-demand cycloadditions with electron-deficient nitrile oxides are also possible. rsc.org The unactivated cyano group can also, in some cases, participate as a dienophile in intramolecular Diels-Alder reactions, although this is less common. nih.gov

| Reaction Type | Reactant | Resulting Heterocycle |

| [3+2] Cycloaddition | Benzonitrile Oxide | 3-Aryl-5-(4-(methoxycarbonyl)-2-fluoro-5-methylphenyl)-1,2,4-oxadiazole |

This table illustrates a potential cycloaddition pathway for the nitrile group.

Transformations of the Methyl Ester Group

The methyl ester functionality is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups, most commonly a carboxylic acid.

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-cyano-5-fluoro-2-methylbenzoic acid. bldpharm.com This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester in the presence of water and a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis, also known as saponification, is typically more efficient and involves heating the ester with a strong base like sodium hydroxide or potassium hydroxide. researchgate.netchemspider.com This reaction is effectively irreversible as the resulting carboxylate anion is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. chemspider.com

| Reaction Condition | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 4-cyano-5-fluoro-2-methylbenzoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/alcohol, heat 2. H₃O⁺ | 4-cyano-5-fluoro-2-methylbenzoic acid bldpharm.com |

This table summarizes the conditions for the hydrolysis of the methyl ester group.

While the methyl ester itself does not directly undergo decarboxylative allylation, it serves as a precursor to the carboxylic acid required for this transformation. The process would first involve the hydrolysis of the methyl ester to 4-cyano-5-fluoro-2-methylbenzoic acid, as described in section 3.2.1.

The resulting carboxylic acid can then undergo palladium-catalyzed decarboxylative allylation. This reaction involves the coupling of an aromatic carboxylic acid with an allylic halide or ester, resulting in the formation of a new carbon-carbon bond and the expulsion of carbon dioxide. rsc.orgnih.gov This method provides an alternative route to allylated arenes. nih.gov The transformation is typically catalyzed by a palladium(II) species, such as Pd(OAc)₂. rsc.org The reaction proceeds via the generation of an aryl-palladium intermediate through decarboxylation, which then couples with the allylic partner. rsc.orgacs.orgnih.gov

| Step | Reaction | Intermediate/Product |

| 1 | Hydrolysis | 4-cyano-5-fluoro-2-methylbenzoic acid |

| 2 | Decarboxylative Allylation (with Allyl Bromide) | 1-allyl-5-cyano-4-fluoro-2-methylbenzene |

This table outlines the two-step sequence for the decarboxylative allylation starting from the methyl ester.

Reactivity of the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring is a key site for reactivity, primarily due to the benzylic C-H bonds, which are weaker than typical alkyl C-H bonds. This allows for selective transformations such as radical halogenation and oxidation.

The benzylic position of the methyl group is susceptible to free-radical halogenation. A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a brominating agent. wikipedia.org This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical irradiation. wikipedia.org

The mechanism proceeds through a radical chain reaction. The initiator generates a small number of bromine radicals (Br•) from NBS. A bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a source of bromine (either NBS or a low concentration of Br₂) to form the brominated product, Methyl 2-(bromomethyl)-4-cyano-5-fluorobenzoate, and a new bromine radical, which propagates the chain. masterorganicchemistry.com The key advantage of using NBS is that it maintains a very low concentration of molecular bromine in the reaction mixture, which minimizes competitive electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com

| Parameter | Typical Condition | Purpose | Reference |

| Reagent | N-Bromosuccinimide (NBS) | Provides a low-concentration source of bromine for radical substitution. | wikipedia.org |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction through thermal decomposition. | wikipedia.org |

| Solvent | Carbon tetrachloride (CCl₄) | Anhydrous, non-polar solvent that does not react with radicals. | wikipedia.org |

| Energy Source | Heat or UV light | Provides energy to start the initiation and propagate the reaction. | wikipedia.org |

The benzylic methyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the strength and selectivity of the oxidizing agent. masterorganicchemistry.com

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will vigorously oxidize any alkyl group with at least one benzylic hydrogen directly to a carboxylic acid. masterorganicchemistry.comucalgary.ca This process would convert this compound into 2-(methoxycarbonyl)-5-cyano-4-fluorobenzoic acid. This type of reaction is often robust but lacks subtlety, as it can be incompatible with other sensitive functional groups in the molecule. masterorganicchemistry.com Various catalytic systems using cobalt salts and molecular oxygen have also been developed for this transformation. organic-chemistry.org

Oxidation to Aldehyde: Stopping the oxidation at the aldehyde stage requires milder and more selective reagents. Reagents such as o-Iodoxybenzoic acid (IBX) are known to be highly effective for oxidizing benzylic carbons to their corresponding carbonyl compounds, including aldehydes. organic-chemistry.org Another modern approach involves using a catalytic system, such as NaClO/TEMPO/Co(OAc)₂, which can selectively oxidize alkyl arenes to aromatic aldehydes. organic-chemistry.org These methods provide a pathway to synthesize Methyl 4-cyano-5-fluoro-2-formylbenzoate, a valuable intermediate for further functionalization.

| Transformation | Reagent(s) | Product Functionality | Reference |

| Complete Oxidation | KMnO₄, H₂O, heat | Carboxylic Acid | masterorganicchemistry.comucalgary.ca |

| Complete Oxidation | Co(OAc)₂/NaBr, O₂ | Carboxylic Acid | organic-chemistry.org |

| Partial Oxidation | o-Iodoxybenzoic acid (IBX) | Aldehyde | organic-chemistry.org |

| Partial Oxidation | NaClO/TEMPO/Co(OAc)₂ | Aldehyde | organic-chemistry.org |

Investigations into the Reactivity of the Fluoro-Substituted Aromatic Ring

The reactivity of the aromatic ring itself is heavily influenced by the attached substituents. The presence of a fluorine atom, a strong electron-withdrawing cyano group, and a moderately withdrawing methyl ester group makes the ring electron-deficient and governs its behavior in substitution reactions.

The electron-deficient nature of the aromatic ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNA_r). In this mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before a leaving group is expelled. researchgate.net

For this compound, the fluorine atom is an excellent leaving group for SNA_r reactions. The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as the cyano group, which stabilize the negative charge of the Meisenheimer complex. acgpubs.orgnih.gov Therefore, a wide range of nucleophiles (e.g., alkoxides, amines, thiolates) can be expected to displace the fluorine atom, providing a versatile method for introducing new functional groups at this position. The reaction is typically para-selective on polyfluoroarenes, further highlighting the favorability of displacing the fluorine in the target molecule. nih.gov

In contrast to its reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards Electrophilic Aromatic Substitution (EAS). scielo.org.mx In an EAS reaction, the aromatic ring acts as a nucleophile to attack an electrophile. youtube.com

The substituents on the ring present a combination of deactivating effects:

Cyano (-CN) and Methyl Ester (-CO₂Me) Groups: Both are powerful electron-withdrawing groups that strongly deactivate the ring by induction and resonance. They are meta-directors.

Fluoro (-F) Group: The fluorine atom deactivates the ring through its strong inductive electron withdrawal but directs incoming electrophiles to the ortho and para positions via resonance donation. researchgate.netresearchgate.net

Methyl (-CH₃) Group: This is a weakly activating group and an ortho-, para-director.

The combined effect of two strong deactivating groups (cyano and ester) renders the ring highly electron-poor and thus very unreactive toward electrophiles. Any potential EAS reaction would require harsh conditions, and predicting the regiochemical outcome would be complex due to the conflicting directing effects of the substituents. The deactivating effects would likely dominate, making such a reaction synthetically challenging and low-yielding.

Intramolecular Rearrangements and Their Mechanistic Implications in Related Benzoate (B1203000) Systems

While intramolecular rearrangements of this compound itself are not widely documented, studying related benzoate systems offers insight into potential transformation pathways. A prominent example is the Fries rearrangement of phenyl benzoate and its derivatives. electrochem.org

The Fries rearrangement involves the conversion of a phenolic ester (an aryl benzoate) to a mixture of ortho- and para-hydroxyaryl ketones, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). electrochem.org Mechanistic studies, including those using isotopic labeling, have shown that the reaction can proceed through both intramolecular and intermolecular pathways. rsc.org The prevailing mechanism often involves the formation of an acylium ion, which then re-acylates the phenol (B47542) ring. The ratio of ortho to para products is influenced by factors such as temperature and solvent. electrochem.orgrsc.org While the substrate is a methyl ester, not a phenyl ester, the principles of Lewis acid-catalyzed acyl group migration are fundamental in benzoate chemistry.

Other studies on benzoate derivatives, such as the gas-phase decarboxylation of 2-formylbenzoate (B1231588) and 2-benzoylbenzoate, reveal the intrinsic reactivity of related structures. These experiments show that the resulting carbanion intermediates can undergo efficient intramolecular reactions, such as ring-closing nucleophilic attacks, highlighting the potential for complex rearrangements under specific conditions. mpg.deresearchgate.net

Methyl 4 Cyano 5 Fluoro 2 Methylbenzoate As a Strategic Synthetic Intermediate

Role as a Precursor in the Construction of Complex Organic Molecules

The strategic placement of reactive sites on the benzene (B151609) ring of Methyl 4-cyano-5-fluoro-2-methylbenzoate makes it an invaluable precursor for intricate molecular architectures. The cyano and methyl ester groups can undergo a variety of chemical transformations, while the fluorine atom and the methyl group influence the reactivity and electronic properties of the ring, providing regiochemical control in subsequent reactions. This combination of functionalities allows for sequential and selective modifications, enabling the synthesis of highly functionalized molecules that are often key components of pharmaceuticals and agrochemicals. The presence of fluorine, in particular, is known to enhance metabolic stability and bioavailability in drug candidates.

Utility as a Building Block for Diverse Heterocyclic Systems

The inherent reactivity of its functional groups makes this compound a versatile starting material for the synthesis of various heterocyclic compounds, which are ubiquitous in medicinal chemistry.

Applications in Pyrazole (B372694) and Pyrimidine (B1678525) Scaffold Construction

While direct synthesis routes starting from this compound are not extensively documented in readily available literature, the structural motifs present in the molecule are highly relevant for the construction of pyrazole and pyrimidine rings. For instance, fluorinated β-ketonitriles, which can be conceptually derived from this benzoate (B1203000), are known to react with hydrazines to form fluorinated pyrazoles. researchgate.net Similarly, the synthesis of fluorinated pyrimidines has been achieved through the cyclocondensation of amidines with potassium 2-cyano-2-fluoroethenolate, a related fluorinated building block. nih.gov The cyano group in the target molecule could potentially be transformed into a functionality that facilitates cyclization with appropriate binucleophiles to yield these important heterocyclic cores.

Contribution to Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acid derivatives. nih.govresearchgate.net The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and reacted with an amidoxime (B1450833) to form the O-acyl amidoxime intermediate. Subsequent intramolecular cyclization and dehydration would lead to the formation of the 1,2,4-oxadiazole (B8745197) ring. This approach allows for the incorporation of the substituted phenyl moiety of the starting material into the final oxadiazole structure.

Integration into Benzimidazole (B57391) Frameworks

The utility of cyano- and fluoro-substituted aromatic compounds in the synthesis of benzimidazoles is well-established. nih.govnih.gov For example, the synthesis of methyl 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzoate has been achieved through the condensation of methyl 4-formylbenzoate (B8722198) and 5-cyano-1,2-phenylenediamine. nih.gov While this example does not directly use this compound, it highlights a plausible synthetic strategy. The cyano and fluoro-substituted phenylenediamine, a potential derivative of the title compound, could be condensed with an appropriate aldehyde or carboxylic acid to construct the benzimidazole scaffold. The fluorine atom at the 5-position of the benzimidazole ring has been shown to significantly increase the antifungal activity of such compounds. nih.gov

General Significance in Nitrogen- and Oxygen-Containing Heterocycle Formation

The diverse reactivity of the functional groups in this compound makes it a valuable precursor for a broad range of nitrogen- and oxygen-containing heterocycles. The cyano group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, while the ester can be converted to a hydrazide or an amide. These transformations open up numerous possibilities for cyclization reactions to form various heterocyclic systems, underscoring the compound's significance as a versatile building block in heterocyclic chemistry. fluorochem.co.uknih.gov

Strategies for Incorporation into Multifunctional Chemical Entities

The incorporation of this compound into larger, multifunctional molecules can be achieved through various synthetic strategies that leverage the reactivity of its functional groups.

One common approach involves the transformation of the methyl ester into a more reactive functional group. For instance, hydrolysis to the carboxylic acid allows for amide bond formation with a wide range of amines, effectively coupling the benzoate moiety to other molecular fragments. This is a fundamental strategy in the synthesis of many pharmaceutical compounds.

Alternatively, the cyano group can be utilized in cycloaddition reactions or can be converted to other functional groups. For example, the conversion of a cyano group on a benzene ring to an amidine allows for further reactions to build more complex heterocyclic systems.

The fluorine atom on the aromatic ring can also play a role in directing substitution reactions or can be a site for nucleophilic aromatic substitution under certain conditions, although this is generally less common for fluorine compared to other halogens.

Below is a table summarizing potential synthetic transformations of this compound for its incorporation into multifunctional entities:

| Functional Group | Transformation | Resulting Functionality | Potential for Incorporation |

| Methyl Ester | Hydrolysis | Carboxylic Acid | Amide bond formation, esterification with complex alcohols. |

| Reduction | Alcohol | Ether formation, oxidation to aldehyde. | |

| Aminolysis | Amide | Direct coupling with amines. | |

| Reaction with Hydrazine | Hydrazide | Formation of hydrazones, further cyclization reactions. | |

| Cyano Group | Hydrolysis | Carboxylic Acid | Amide bond formation. |

| Reduction | Amine | Amide or sulfonamide formation. | |

| Reaction with Hydroxylamine | Amidoxime | Precursor for oxadiazole synthesis. | |

| Aromatic Ring | Nitration | Nitro-substituted derivative | Reduction to amine for further functionalization. |

| Halogenation | Halo-substituted derivative | Cross-coupling reactions (e.g., Suzuki, Heck). |

These strategies highlight the versatility of this compound as a strategic intermediate, enabling the synthesis of a diverse range of complex and multifunctional molecules with potential applications in various fields of chemical science.

Theoretical and Computational Chemistry Investigations of Methyl 4 Cyano 5 Fluoro 2 Methylbenzoate

Electronic Structure Analysis and Frontier Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to its chemical behavior. For Methyl 4-cyano-5-fluoro-2-methylbenzoate, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. researchgate.net A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a greater propensity for chemical reactions. researchgate.net

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.62 | Energy difference between HOMO and LUMO |

Quantum Chemical Studies on Reaction Mechanisms and Transition State Structures

Quantum chemical calculations are indispensable for elucidating the pathways of chemical reactions involving this compound. These methods allow for the detailed mapping of potential energy surfaces, identifying reactants, products, intermediates, and, crucially, transition state structures. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

By calculating the energies and geometries of transition states, chemists can predict reaction rates and understand the factors that control the selectivity of a reaction. For instance, in nucleophilic aromatic substitution reactions involving this molecule, computational studies can help determine whether the substitution is more likely to occur at a specific position on the aromatic ring. These studies can also shed light on the role of catalysts in lowering the activation energy of a reaction.

Computational Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict the chemical reactivity and selectivity of this compound without the need for extensive experimental work.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. researchgate.net DFT methods are particularly well-suited for calculating the ground-state properties of molecules, such as their equilibrium geometries, vibrational frequencies, and electronic properties. researchgate.net For this compound, DFT calculations can provide a detailed picture of its three-dimensional structure, bond lengths, and bond angles. This information is crucial for understanding how the molecule will interact with other chemical species.

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.45 |

| Polarizability (ų) | 15.2 |

| Ionization Potential (eV) | 8.12 |

| Electron Affinity (eV) | 1.05 |

While standard DFT methods are excellent for ground-state properties, they can be less accurate for describing excited states and orbital energies. nih.gov Advanced methodologies, such as long-range corrected DFT (LRC-DFT), have been developed to address these limitations. nih.govohio-state.edu LRC-DFT functionals are designed to provide a more accurate description of electron-electron interactions at long distances, which is crucial for predicting excited-state properties and charge-transfer phenomena. ohio-state.edu These methods are particularly important for understanding the photophysical properties of molecules like this compound and for predicting their behavior in photochemical reactions.

Computational Modeling of Stereochemical Outcomes in Derivative Formations

Many chemical reactions can lead to the formation of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. Computational modeling can be a powerful tool for predicting the stereochemical outcomes of reactions involving the formation of derivatives from this compound. By calculating the energies of the different possible transition states leading to various stereoisomers, chemists can predict which isomer is likely to be the major product. This is particularly important in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Development and Validation of New Computational Protocols for Fluorinated and Cyano-Substituted Aromatic Compounds

The presence of both fluorine and cyano substituents on the aromatic ring of this compound presents unique challenges for computational modeling. These electron-withdrawing groups can have a significant impact on the electronic structure and reactivity of the molecule. Therefore, there is an ongoing need for the development and validation of new computational protocols that are specifically designed to accurately model such systems. This involves benchmarking the performance of different computational methods against experimental data and developing new theoretical models that can better account for the specific electronic effects of these substituents. The insights gained from studying molecules like this compound can contribute to the development of more robust and predictive computational tools for the broader class of fluorinated and cyano-substituted aromatic compounds.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 4-cyano-5-fluoro-2-methylbenzoate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves halogenation of a benzoate precursor followed by cyano group introduction using nucleophilic substitution. For example, fluorination can be achieved using KF/18-crown-6 in DMF at 80–100°C, while cyano groups are introduced via Pd-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction). Reaction yields depend on solvent polarity, temperature control, and catalyst loading (e.g., CuCN for cyanation) .

- Key Parameters :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | KF, 18-crown-6, DMF, 80°C | 65–75 |

| Cyanation | CuCN, DMF, 120°C | 50–60 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : and NMR identify substituent positions and confirm fluorine integration. The cyano group’s electron-withdrawing effect deshields adjacent protons (δ ~7.5–8.5 ppm) .

- IR : A sharp peak at ~2230 cm confirms the nitrile (C≡N) stretch.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 222.0532 for CHFNO) .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) like cyano and fluorine influence the compound’s reactivity in nucleophilic aromatic substitution?

- Mechanistic Insight : The cyano (meta-directing) and fluorine (ortho/para-directing) groups activate the benzene ring toward nucleophilic attack by stabilizing transition states via resonance and inductive effects. Kinetic studies using Hammett plots reveal that EWGs lower the activation energy for substitution at the 5-fluoro position .

- Experimental Design :

- Use competitive reactions with varying substituents to quantify directing effects.

- Monitor reaction progress via HPLC to compare rates of substitution at different positions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Reconciliation Strategy :

Assay Variability : Compare IC values across studies using standardized assays (e.g., fixed enzyme concentrations or buffer pH).

Purity Analysis : Employ HPLC-UV (λ = 254 nm) to verify compound purity (>98%) and rule out impurities as confounding factors .

Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding modes to targets like kinases or GPCRs, cross-referencing crystallographic data .

Q. What strategies optimize regioselectivity in derivatizing this compound for drug discovery?

- Regiocontrol Methods :

- Protecting Groups : Temporarily block the methyl ester with tert-butyl groups to direct functionalization to the cyano-fluoro axis.

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions for Pd-mediated couplings .

- Case Study :

| Derivative | Position Modified | Bioactivity (IC, nM) |

|---|---|---|

| Amide analog | 4-cyano → CONH | 120 (Kinase A inhibition) |

| Sulfonamide | 5-fluoro → SONH | 85 (Kinase B inhibition) |

Experimental Design Considerations

Q. How to design stability studies for this compound under physiological conditions?

- Protocol :

- Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.

- Analyze degradation products via LC-MS/MS.

- Key factors: Hydrolysis of the ester group is the primary degradation pathway, accelerated by alkaline conditions .

Q. What computational tools predict the compound’s metabolic pathways?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.